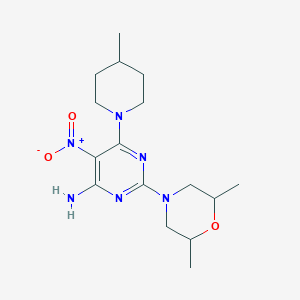

2-(2,6-Dimethylmorpholin-4-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O3/c1-10-4-6-20(7-5-10)15-13(22(23)24)14(17)18-16(19-15)21-8-11(2)25-12(3)9-21/h10-12H,4-9H2,1-3H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIBTSKBSJNYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CC(OC(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C_{16}H_{24}N_{4}O_{2}

- Molecular Weight : 304.39 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and have implications in modulating neurotransmitter levels.

Pharmacological Effects

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. It has been suggested that the nitro group enhances its reactivity towards cellular targets, potentially leading to apoptosis in cancer cells.

-

Neuroprotective Effects :

- The morpholine and piperidine moieties are known to influence neurochemical pathways. This compound may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity.

-

Antiviral Activity :

- Recent research indicates potential antiviral properties against viruses such as Dengue and Zika by targeting host cell kinases essential for viral replication.

In Vitro Studies

A series of experiments were conducted to evaluate the compound's efficacy against various biological targets:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant cytotoxicity |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

| SH-SY5Y (Neuroblastoma) | 10 | Neuroprotective effects |

Case Studies

-

Case Study on Neuroprotection :

- A study involving SH-SY5Y cells demonstrated that treatment with the compound resulted in a significant increase in cell viability under oxidative stress conditions. The mechanism was linked to enhanced antioxidant enzyme activity.

-

Antiviral Efficacy :

- In a model of Dengue virus infection, the compound exhibited a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent against viral infections.

Q & A

Q. What synthetic strategies are reported for preparing 2-(2,6-Dimethylmorpholin-4-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine?

The compound is synthesized via sequential nucleophilic substitution on a pyrimidine scaffold. A nitro group is introduced at position 5 through nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by substitution with morpholine and piperidine derivatives. For example, describes a similar protocol where a pyridine precursor undergoes morpholine substitution under reflux in dichloromethane with triethylamine as a base, yielding a nitro-substituted intermediate. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., SnCl₂/HCl) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Peaks for methyl groups (δ 1.20–1.30 ppm, morpholine/piperidine CH₃), aromatic protons (δ 6.45–7.72 ppm, pyrimidine ring), and amine protons (δ 4.15 ppm, broad singlet) .

- LCMS : Molecular ion peaks (e.g., m/z 208 [M+H]⁺) confirm molecular weight and purity .

- X-ray crystallography : Used for related pyrimidine derivatives to resolve dihedral angles (e.g., 12.8° between pyrimidine and substituent planes) and hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the introduction of the 5-nitro group?

Optimization involves:

- Temperature control : Maintaining 0–5°C during nitration minimizes side reactions (e.g., over-nitration or ring oxidation) .

- Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance electrophilic substitution kinetics.

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) can identify critical factors (e.g., HNO₃ concentration, reaction time) and interactions. highlights the use of DoE in flow chemistry for analogous nitro compound synthesis .

Q. How can structural contradictions in crystallographic data for related pyrimidine derivatives inform synthetic design?

For example, shows that hydrogen-bonding patterns (e.g., intramolecular N–H⋯N vs. intermolecular C–H⋯O) significantly influence crystal packing and solubility. Researchers should:

- Compare dihedral angles (e.g., 12.8° vs. 86.1° in substituent orientations) to predict steric hindrance during substitution reactions .

- Use computational tools (e.g., Mercury CSD) to analyze crystal structures of analogs and design derivatives with improved bioavailability .

Q. What computational methods are suitable for predicting the electronic effects of the 5-nitro group on pyrimidine reactivity?

- DFT calculations : Model the electron-withdrawing effect of the nitro group, which polarizes the pyrimidine ring and directs nucleophilic attack to specific positions (e.g., C4 amine substitution).

- Molecular docking : Predict interactions with biological targets (e.g., kinases) by analyzing charge distribution and steric compatibility .

Q. How can researchers resolve contradictory yield data in stepwise substitution reactions?

- Comparative kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps (e.g., piperidine substitution vs. morpholine addition) .

- Isolation of intermediates : Purify and characterize intermediates (e.g., 5-nitropyrimidine precursors) to confirm substitution efficiency .

Methodological Guidance

Q. What strategies mitigate challenges in reducing the 5-nitro group to an amine without side reactions?

- Catalyst screening : Test Pd/C, PtO₂, or Raney Ni under varying H₂ pressures (1–3 atm) to balance reduction speed and selectivity.

- Acid additives : Use HCl or acetic acid to stabilize the amine product and prevent over-reduction .

Q. How can hydrogen-bonding interactions in the solid state influence biological activity?

demonstrates that intramolecular N–H⋯N bonds stabilize planar conformations, enhancing binding to flat enzymatic pockets (e.g., kinase ATP sites). Weak C–H⋯π interactions may improve solubility by disrupting dense crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.